Myxostiol

Description

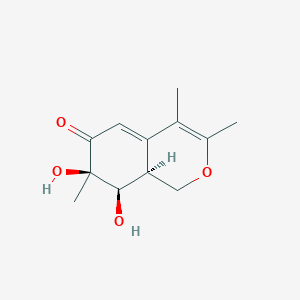

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(7R,8R,8aS)-7,8-dihydroxy-3,4,7-trimethyl-8,8a-dihydro-1H-isochromen-6-one |

InChI |

InChI=1S/C12H16O4/c1-6-7(2)16-5-9-8(6)4-10(13)12(3,15)11(9)14/h4,9,11,14-15H,5H2,1-3H3/t9-,11-,12+/m1/s1 |

InChI Key |

SFZUIGFAXCQTLI-JLLWLGSASA-N |

Isomeric SMILES |

CC1=C(OC[C@@H]2C1=CC(=O)[C@]([C@@H]2O)(C)O)C |

Canonical SMILES |

CC1=C(OCC2C1=CC(=O)C(C2O)(C)O)C |

Synonyms |

myxostiol |

Origin of Product |

United States |

Isolation, Purification, and Advanced Analytical Methodologies

Chromatographic Separation Techniques for Myxostiol Isolation

Chromatography plays a crucial role in the isolation and purification of this compound from complex biological extracts. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ijfmr.commicrobenotes.comlongdom.org The choice of chromatographic method depends on the physical and chemical properties of this compound and the nature of the crude extract.

Research indicates that this compound has been isolated from the fungus Myxotrichum stipitatum. nih.gov The isolation process often involves initial extraction of the fungal culture filtrate using organic solvents, such as ethyl acetate. tandfonline.comtandfonline.com This crude extract contains a mixture of various compounds, including this compound.

Subsequent purification steps commonly utilize column chromatography techniques. Silica gel column chromatography is a frequently employed method for initial fractionation of the extract. tandfonline.com This is often followed by more refined techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) and preparative Thin-Layer Chromatography (TLC) to obtain this compound in a highly purified state. tandfonline.com

Different chromatographic approaches leverage various separation mechanisms, including adsorption, partition, ion exchange, and size exclusion. ijfmr.commicrobenotes.com For instance, adsorption chromatography separates based on the differential adsorption of compounds onto a solid stationary phase, while partition chromatography utilizes a thin liquid layer on a solid support. ijnrd.org Reversed-phase HPLC, often used in this compound purification, typically employs a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. tandfonline.commdpi.com

The effectiveness of these techniques is often monitored using analytical methods to track the presence and purity of this compound in the collected fractions.

Spectroscopic Approaches for Structural Elucidation of this compound (e.g., 2D NMR, Mass Spectrometry, IR, UV)

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular architecture. btiscience.orglehigh.eduyoutube.comiip.res.in

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is a powerful tool for determining the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. nih.govbtiscience.org Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for assigning signals to specific nuclei and establishing correlations between them. mdpi.com Analysis of chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra provides crucial data for constructing the molecular framework of this compound. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which helps in determining its molecular formula and identifying key structural fragments. btiscience.orglehigh.eduyoutube.com High-resolution Electron Ionization Mass Spectrometry (HRESIMS) can provide accurate mass measurements, allowing for the precise determination of the molecular formula. mdpi.com The fragmentation pattern observed in MS can also offer clues about the substructures present in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. btiscience.orglehigh.eduyoutube.comiip.res.in Characteristic absorption bands in the IR spectrum correspond to vibrations of different chemical bonds (e.g., C-H, O-H, C=O).

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores (groups that absorb UV or visible light) in the this compound molecule, such as conjugated double bonds or aromatic rings. btiscience.orglehigh.eduyoutube.comiip.res.in The UV spectrum shows absorption maxima at specific wavelengths, which can be indicative of certain structural features.

The combination of data obtained from these spectroscopic methods allows researchers to propose and confirm the complete structure of this compound. For example, the structure of this compound (2) was established using spectroscopic methods, including 2D NMR. nih.gov

Advanced Methods for this compound Quantification and Detection in Research Matrices

Accurate quantification and detection of this compound in various research matrices are essential for studying its biological activity, distribution, and metabolism. Advanced analytical methods, often coupled with separation techniques, are employed for this purpose.

HPLC coupled with a detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS), is a common and powerful technique for the quantification and detection of this compound in complex samples. mdpi.com HPLC provides the separation, while the detector allows for the identification and measurement of the compound. DAD detects compounds based on their UV-Vis absorption spectra, which can help in confirming the identity of this compound based on its characteristic UV profile. mdpi.com LC-MS (Liquid Chromatography-Mass Spectrometry) offers higher sensitivity and specificity, allowing for the detection and quantification of this compound even in low concentrations within complex matrices. mdpi.com LC-MS can provide both the retention time from the chromatographic separation and the mass-to-charge ratio of the analyte, offering a high level of confidence in identification and quantification.

Research matrices can include biological samples (e.g., fungal culture extracts), environmental samples, or samples from biological assays. nih.govtandfonline.com The selection of the appropriate quantification and detection method depends on the nature of the matrix, the expected concentration of this compound, and the required sensitivity and specificity. The development of robust analytical methods is crucial for obtaining reliable data in studies involving this compound. mdpi-res.com

Research findings often involve the analysis of this compound in the context of its biological activity. For instance, studies have examined the effects of this compound in bioassays using tea pollen and lettuce seedlings, which would necessitate methods for detecting and quantifying this compound in the assay media or plant tissues. nih.gov

Interactive Data Table Example (Illustrative - Actual data for this compound's specific analytical results would be needed for a real table):

| Technique | Purpose | Key Information Provided | Example Application for this compound |

| Silica Gel Column Chromatography | Initial Purification | Fractionation of crude extract | Separation of this compound from other fungal metabolites. tandfonline.com |

| Reversed-Phase HPLC | High-Resolution Purification | Separation based on hydrophobicity | Final purification of this compound to high purity. tandfonline.com |

| Preparative TLC | Purification | Separation on a thin layer | Further purification of this compound fractions. tandfonline.com |

| 2D NMR (COSY, HMBC, etc.) | Structural Elucidation | Connectivity and spatial arrangement | Determination of the complete molecular structure of this compound. nih.gov |

| Mass Spectrometry | Molecular Weight, Fragmentation | Molecular formula, structural fragments | Confirmation of this compound's molecular weight and formula. mdpi.com |

| IR Spectroscopy | Functional Group Analysis | Presence of specific bonds | Identification of key functional groups in this compound. iip.res.in |

| UV-Vis Spectroscopy | Chromophore Detection | Presence of conjugated systems | Analysis of UV absorption characteristics of this compound. iip.res.in |

| HPLC-DAD/MS | Quantification & Detection | Concentration in a matrix | Measuring this compound levels in fungal cultures or bioassay samples. mdpi.commdpi.com |

Biosynthesis of Myxostiol

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

Direct precursor incorporation studies specifically for myxostiol are not widely reported in the examined literature. However, investigations into the biosynthesis of structurally related compounds, such as the isocoumarin (B1212949) phytotoxin sclerin (B1202909), provide a framework for understanding potential biosynthetic routes in fungi. Isotope-labeling experiments have been instrumental in elucidating the sclerin pathway, suggesting a polyketide origin involving the condensation of acetyl-CoA and malonyl-CoA units. mdpi.comresearchgate.net This linear polyketide intermediate is thought to undergo subsequent modifications, including methylation, before cyclization to form the final product. mdpi.com Given this compound's fungal origin and structural characteristics, it is plausible that a similar polyketide or a related modular biosynthetic machinery could be involved in its formation, a hypothesis that awaits dedicated experimental validation for this compound.

Identification and Characterization of Biosynthetic Enzymes

The identification and characterization of enzymes catalyzing the steps in secondary metabolite biosynthesis are crucial for understanding these pathways. Studies on the biosynthesis of myxothiazol (B1677603), a myxobacterial metabolite, have revealed the involvement of a hybrid system comprising polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.gov Specific genes, designated mtaB through mtaG, have been identified as encoding the enzymes responsible for myxothiazol biosynthesis in Stigmatella aurantiaca. nih.gov In Actinobacteria, the biosynthesis of mycothiol (B1677580) is carried out by a series of distinct enzymes, including MshA (glycosyltransferase), MshA2 (phosphatase), MshB (deacetylase), MshC (ligase), and MshD (acetyltransferase), which sequentially convert precursors into mycothiol. nih.govnih.govnih.govresearchgate.net Identifying the enzymes involved in this compound biosynthesis would likely necessitate genome sequencing of Myxotrichum stipitatum, followed by bioinformatic analysis to pinpoint candidate genes, particularly those encoding PKS or NRPS modules, and subsequent biochemical characterization to confirm their catalytic functions. mpg.desemanticscholar.org

Genetic Basis of this compound Production (e.g., Gene Cluster Identification)

Biosynthetic genes for secondary metabolites in microorganisms are frequently clustered together in the genome, forming biosynthetic gene clusters (BGCs). semanticscholar.orgnih.govnih.gov These clusters typically encompass genes for core biosynthetic enzymes, modifying enzymes, and regulatory elements. nih.gov While this compound has been isolated from Myxotrichum stipitatum, explicit reports detailing the identification of a dedicated this compound BGC were not prominently found in the reviewed literature. This contrasts with compounds like myxothiazol, for which the biosynthetic gene cluster (mta cluster) in Stigmatella aurantiaca, containing PKS and NRPS genes, has been identified and sequenced. nih.gov The identification of BGCs is often facilitated by bioinformatic tools that analyze genomic data for the presence of characteristic enzyme domains associated with known biosynthetic pathways. semanticscholar.orgnih.gov

Regulation of this compound Biosynthesis

The production of secondary metabolites is tightly regulated, responding to environmental cues, developmental stages, and cellular signals. nih.gov Regulatory mechanisms governing biosynthesis can involve pathway-specific transcription factors, global regulators, and epigenetic modifications. nih.gov For instance, the biosynthesis of mycotoxins is controlled by a complex hierarchical regulatory network. nih.gov In Streptomyces coelicolor, the biosynthesis of mycothiol is known to be under the transcriptional control of sigma factors σB and σR. nih.govnih.gov While specific regulatory mechanisms for this compound biosynthesis in Myxotrichum stipitatum are not extensively described, it is highly probable that its production is also subject to sophisticated regulatory systems that govern the expression of the biosynthetic genes.

Biotechnological Strategies for Optimized this compound Production

Biotechnological approaches offer avenues to enhance the production of natural products like this compound. These strategies include optimizing fermentation conditions, improving the producing strain through classical methods or genetic engineering, and exploring heterologous expression systems. researchgate.netnih.gov For myxothiazol, heterologous expression of its BGC in Myxococcus xanthus has demonstrated the potential for achieving production levels comparable to or exceeding those of the native producer under certain conditions. nih.gov Classical strain improvement techniques have also been successfully applied to enhance myxothiazol yields in Myxococcus fulvus. nih.gov Optimization of culture parameters such as nutrient composition, pH, and temperature is a standard method to improve secondary metabolite titers, often employing statistical designs like Response Surface Methodology (RSM). microbiologyjournal.orgmdpi.com Genetic engineering, such as manipulating regulatory genes or overexpressing key biosynthetic enzymes, can further boost production. nih.gov Implementing these biotechnological strategies for Myxotrichum stipitatum holds promise for optimizing this compound production for potential applications and further research.

Molecular and Cellular Mechanisms of Action of Myxostiol

Elucidation of Myxostiol's Molecular Targets in Biological Systems

The specific molecular targets of this compound in biological systems are an active area of investigation. While its role as a plant growth regulator has been established, the proteins or other biomolecules it directly interacts with to elicit these effects are still being characterized. Identifying these targets is fundamental to understanding the downstream cellular responses triggered by this compound.

Signaling Pathways Modulated by this compound

The modulation of signaling pathways is a key aspect of how bioactive compounds influence cellular behavior. Research into this compound's mechanism of action includes examining which intracellular signaling cascades are affected by its presence. This could involve pathways related to growth, development, or stress responses, depending on the biological system being studied. While general mechanisms of plant growth regulators involve modulating pathways related to cell division, elongation, and differentiation, the specific pathways influenced by this compound require further detailed research. plantcelltechnology.comslideshare.netbyjus.com

Mechanisms of Plant Growth Regulation at a Cellular and Subcellular Level

This compound has been identified as a plant growth regulator. Studies using lettuce seedlings have shown that this compound can accelerate root growth within a specific concentration range (1 mg/L to 100 mg/L). nih.gov This suggests that this compound influences cellular processes in plant roots that contribute to elongation and development. At a cellular and subcellular level, plant growth regulators can affect processes such as cell wall extensibility, cell division rates, and the transport of essential nutrients and signals. plantcelltechnology.combyjus.com Further research is needed to pinpoint the exact cellular and subcellular events modulated by this compound that lead to accelerated root growth.

Observed Effect of this compound on Lettuce Seedling Root Growth

| Compound | Bioassay Organism | Effect on Growth | Concentration Range (mg/L) |

| This compound | Lettuce Seedling | Accelerated Root Growth | 1 - 100 |

| Myxostiolide (B1244904) | Tea Pollen | Inhibited Pollen Tube Growth | 100 (to 14% of control) |

| Clavatoic Acid | Lettuce Seedling | Inhibited Root Growth | 100 (to 52% of control) |

Structure Activity Relationship Sar Studies of Myxostiol and Its Analogs

Methodologies for Systematic SAR Analysis

Systematic SAR analysis can employ various methodologies, including rational design and combinatorial approaches. The classical approach involves making specific changes to an existing compound or synthesizing a new structure and evaluating its activity. uomustansiriyah.edu.iq This iterative process allows chemists to refine molecular structures based on observed biological results. uomustansiriyah.edu.iq

Combinatorial chemistry, a more modern approach, revolutionized the discovery process by enabling the rapid synthesis and screening of large libraries of diverse compounds. fortunepublish.comslideshare.netslideshare.net This technique allows for the parallel generation of numerous structural variants, significantly accelerating the identification of compounds with desirable properties. fortunepublish.comslideshare.net The design of combinatorial libraries is critical for ensuring structural diversity and increasing the chances of finding active compounds. fortunepublish.com

While the provided search results mention Myxostiol's isolation and biological activity, detailed methodologies specifically applied to this compound's systematic SAR analysis using rational design or combinatorial approaches are not explicitly described. However, the general principles of these methodologies are relevant to how this compound and its potential analogs would be studied.

Identification of Key Structural Features Essential for Biological Activity

Identifying the key structural features essential for this compound's biological activity, such as its plant growth regulating effects, typically involves synthesizing or isolating analogs with variations in different parts of the molecule. By comparing the activities of these analogs to that of the parent compound, researchers can infer which functional groups or structural motifs are critical for the observed effect. SAR analysis aims to determine the chemical groups responsible for evoking a target biological effect. wikipedia.org

Although specific details regarding this compound's essential structural features are not extensively detailed in the provided search results, the study on this compound's plant growth regulating activity in lettuce seedlings suggests that its particular structure confers the ability to accelerate root growth. nih.gov Comparing this compound's activity to that of myxostiolide (B1244904) and clavatoic acid, isolated from the same fungus, could provide initial insights into the structural elements important for its distinct effect. nih.gov this compound accelerated root growth, while clavatoic acid inhibited it, and myxostiolide inhibited pollen tube growth. nih.gov This difference in activity among structurally related compounds highlights the importance of subtle structural variations.

Computational Approaches in this compound SAR

Computational approaches play an increasingly important role in modern SAR studies, allowing researchers to predict biological activity and understand molecular interactions without the need for extensive experimental synthesis and testing. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR): QSAR methods build mathematical models that correlate molecular properties (descriptors) with biological activity. slideshare.netslideshare.netnih.gov These models can then be used to predict the activity of new, untested compounds. slideshare.netnih.gov QSAR aims to derive rules from a set of experimentally tested compounds to predict the activity of new ones. slideshare.net

Molecular Docking: Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein), predicting the preferred binding orientation and affinity. rsc.orgspringernature.com This can provide insights into the potential mechanism of action and help identify key interactions responsible for binding and activity. Molecular docking has been used to offer proof of anti-inflammatory properties by assessing how well compounds bind to proteins that target inflammation. researchgate.net It is commonly used for identifying drug candidates targeting a specified protein. springernature.com

DFT Studies: Density Functional Theory (DFT) calculations are quantum mechanical methods used to study the electronic structure and properties of molecules. mdpi.comacs.orgnih.gov DFT can provide detailed information about molecular geometry, stability, and reactivity, which can be valuable for understanding how structural modifications might affect a compound's behavior and interactions. DFT calculations have been employed to analyze reaction mechanisms and understand the thermodynamic preference of different molecular isomers. acs.orgnih.gov

While the provided search results mention molecular docking being used in the context of anti-inflammatory properties of compounds that include this compound researchgate.net and DFT calculations being used in other chemical synthesis studies mdpi.comacs.orgnih.govresearchgate.netresearchgate.net, specific applications of QSAR, molecular docking, or DFT studies directly focused on elucidating the SAR of this compound's plant growth regulating activity are not detailed. However, these computational techniques are standard tools that would likely be applied in comprehensive SAR investigations of this compound and its analogs to complement experimental findings and guide the design of new compounds.

Chemical Synthesis and Development of Myxostiol Derivatives

Strategies for the Total Synthesis of Myxostiol

While a dedicated total synthesis of this compound has not been extensively reported in the literature, the construction of its characteristic γ-ylidenebutenolide core is a well-explored area in organic synthesis. These strategies provide a clear blueprint for a potential total synthesis of this compound. The key challenge lies in the stereoselective formation of the exocyclic double bond and the installation of the specific side chain present in the natural product.

Several synthetic strategies have been developed for the preparation of butenolides and γ-alkylidenebutenolides, which are directly applicable to the synthesis of the this compound scaffold. researchgate.net These methods often involve transition metal-catalyzed reactions, condensation reactions, and conjugate additions. researchgate.net

One prominent approach involves the use of gold catalysis. A bimetallic protocol utilizing gold(I) has been developed to construct (Z)-γ-alkylidenebutenolide compounds from propargyl α-ketoesters. pku.edu.cn This method proceeds through a gold-catalyzed 1,3-acyloxy migration and a subsequent carbonyl-ene cyclization of the in situ generated allenyl ester. pku.edu.cn Density functional theory (DFT) calculations suggest that a copper salt co-catalyst plays a dual role in activating the gold catalyst and promoting the cyclization step. pku.edu.cn

Another effective strategy employs copper(I) catalysis. A highly efficient Cu(I)-catalyzed addition/annulation sequence between α-ketoacids and alkynes has been shown to produce (Z)-ylidenebutenolides with high stereoselectivity. acs.org This method is advantageous due to its use of simple, commercially available catalysts and its good substrate scope. acs.org The synthetic utility of this approach has been demonstrated in the preparation of the natural product bovolide (B1623731) and its analogs. acs.org

Organocatalysis also presents a powerful tool for the enantioselective synthesis of butenolides. Chiral natural products containing the butenolide motif have been synthesized using an organocatalytic reductive coupling as a key step. nih.gov Furthermore, phosphine-catalyzed ring-opening of functionalized cyclopropenones offers a route to substituted butenolides. escholarship.org

The table below summarizes some of the key methodologies applicable to the synthesis of the this compound core.

| Catalyst/Reagent | Starting Materials | Key Transformation | Selectivity | Reference |

| Gold(I)/Copper(II) | Propargyl α-ketoesters | 1,3-Acyloxy migration/Carbonyl-ene cyclization | High (Z)-selectivity | pku.edu.cn |

| Copper(I) | α-Ketoacids, Alkynes | Addition/Annulation sequence | High stereoselectivity | acs.org |

| Organocatalyst (e.g., Proline) | Aldehydes, Ketoesters | Reductive coupling | High enantioselectivity | nih.gov |

| Phosphine | Hydroxymethylcyclopropenones | Ring-opening/Cyclization | Dependent on substrate | escholarship.org |

Semisynthesis and Chemical Modification of this compound

Semisynthesis, which involves the chemical modification of a natural product, is a valuable strategy for producing novel derivatives with potentially improved properties. beilstein-journals.orgnih.gov While specific semisynthetic studies on this compound are not widely documented, the chemical functionalities present in its structure offer several handles for modification. The γ-ylidenebutenolide core, for instance, contains multiple reactive sites.

The ester and enoate functionalities within the butenolide ring can be selectively transformed. acs.org For example, hydrolysis of the lactone can yield a γ-hydroxybutenolide, which can be further derivatized. acs.org Reaction with ammonia (B1221849) can lead to the corresponding γ-hydroxypyrrolone or γ-ylidenepyrrolone. acs.org These transformations allow for the introduction of new functional groups and the alteration of the heterocyclic core, which could lead to derivatives with different biological activities.

Furthermore, the side chain of this compound presents opportunities for chemical modification. Functional group transformations on the side chain could be explored to probe structure-activity relationships. The principles of semisynthesis applied to other fungal metabolites, such as eupenifeldin and massarilactone D, where reactive hydroxy groups are functionalized to create libraries of ester, carbonate, sulfonate, carbamate, and ether analogues, can serve as a guide for future work on this compound. beilstein-journals.orgnih.gov

Design and Synthesis of this compound Analogs with Enhanced or Novel Biological Profiles

The design and synthesis of analogs are central to medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The γ-ylidenebutenolide scaffold of this compound is a common motif in many natural products with diverse biological activities, making it an attractive template for analog design. researchgate.net

Synthetic efforts have focused on creating libraries of butenolide derivatives and evaluating their biological potential. For instance, new butenolide compounds containing a methoxyacrylate scaffold have been designed and synthesized to improve antifungal activity. mdpi.com The design of these analogs is often guided by the structure of known bioactive compounds, replacing certain moieties with pharmacophores known to confer desired properties. mdpi.com

The synthesis of such analogs often relies on the versatile synthetic methodologies developed for the butenolide core. By varying the starting materials in reactions like the copper-catalyzed addition/annulation, a wide range of α- and β-substituted (Z)-γ-ylidenebutenolides can be accessed. acs.org This modularity allows for the systematic exploration of the chemical space around the this compound scaffold. The biological evaluation of these synthesized analogs can then inform the design of next-generation compounds with enhanced or entirely new biological profiles. For example, some synthesized butenolide derivatives have shown significant antifungal activity against various plant pathogens. mdpi.com

Methodological Advancements in Constructing the this compound Scaffold

Recent years have seen significant methodological advancements in the construction of the γ-ylidenebutenolide scaffold, the core of this compound. These advancements focus on improving efficiency, selectivity, and functional group tolerance.

A notable development is the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters. researchgate.netacs.org This reaction can lead to the formation of fused pyrano-ketal-lactones or, through a competing pathway, bicyclic γ-ylidene-butenolides. researchgate.netacs.org The reaction proceeds through a domino Michael addition/ketalization/lactonization cascade, forming multiple bonds and stereocenters in a single step. researchgate.netacs.org

Another innovative approach involves the generation of γ-propenylidene-γ-butenolides from β-aryl-Z-enoate propargylic alcohols in the presence of acid. nih.govacs.org This strategy has been successfully applied to the total synthesis of rubrolide natural products, which share structural similarities with this compound. nih.govacs.org

The use of functionalized cyclopropenones as precursors for butenolide synthesis also represents a significant methodological advance. escholarship.org Phosphine-catalyzed ring-opening of these strained rings generates reactive ketene (B1206846) ylides that can be trapped intramolecularly to form the butenolide scaffold. escholarship.org This method is notable for its broad functional group tolerance. escholarship.org

These advancements provide a robust toolbox for the construction of the this compound scaffold and its analogs, enabling more efficient and versatile synthetic routes.

Perspectives and Future Research Directions

Application of Advanced '-omics' Technologies (e.g., Genomics, Metabolomics) to Myxostiol Research

The study of natural products has been transformed by '-omics' technologies, which allow for a comprehensive, system-wide analysis of biological molecules. humanspecificresearch.orgnumberanalytics.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of an organism's capabilities and molecular processes. numberanalytics.comresearchgate.net Although this compound is of fungal origin, the extensive application of '-omics' in the study of myxobacterial natural products provides a clear blueprint for future this compound research. nih.govrsc.org

Genomics: The foundation of understanding this compound production lies within the genome of Myxotrichum stipitatum. Genomics, the study of an organism's complete set of DNA, can be used to identify the biosynthetic gene cluster (BGC) responsible for this compound synthesis. nih.govnih.gov BGCs are groups of genes that encode the enzymes and proteins required to produce a specific secondary metabolite. nih.gov By sequencing the fungal genome and using bioinformatic tools like antiSMASH, researchers can pinpoint the specific polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene cluster that assembles this compound. mdpi.commdpi.com This genomic insight is the first step toward understanding and manipulating its production. nih.gov Furthermore, comparative genomics can reveal the evolutionary relationships and biosynthetic potential across different strains or related species. frontiersin.orgnih.gov

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological sample, providing a direct snapshot of the organism's phenotype. nih.gov In this compound research, metabolomics can be used to detect and quantify the compound in fungal cultures under various growth conditions. chemrxiv.org This helps in optimizing culture conditions for maximum yield. chemrxiv.org When integrated with genomics, metabolomics becomes a powerful tool for "genome mining," a strategy to connect predicted BGCs to the actual molecules they produce. rsc.orgnih.govresearchgate.net This integrated approach has been successfully used to uncover novel secondary metabolites from myxobacteria and could be applied to discover new analogs of this compound or other bioactive compounds from Myxotrichum stipitatum. rsc.orgresearchgate.net

Heterologous Expression: A significant challenge in natural product research is that many BGCs are "silent" or not expressed under standard laboratory conditions. rsc.org Once the this compound BGC is identified through genomics, it can be cloned and transferred into a more manageable host organism, such as Escherichia coli or another fungus, for production. nih.gov This process, known as heterologous expression, allows for a more reliable and potentially higher-yield production of the compound, overcoming limitations of the native producer. nih.gov

Table 1: Applications of '-omics' Technologies in Natural Product Research

| '-omics' Technology | Definition | Application in Natural Product Research | Potential for this compound |

|---|---|---|---|

| Genomics | The study of an organism's complete set of genetic material (DNA). humanspecificresearch.orgnumberanalytics.com | Identification of Biosynthetic Gene Clusters (BGCs) that encode for secondary metabolites; genome mining for novel compound discovery. mdpi.comhelmholtz-hips.de | Identify the specific BGC in Myxotrichum stipitatum responsible for producing this compound. |

| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. humanspecificresearch.orgnumberanalytics.com | Detecting and quantifying known metabolites; discovering novel compounds; linking metabolites to their corresponding BGCs. nih.govchemrxiv.org | Optimize production conditions for this compound; discover novel analogs produced by the fungus. |

| Transcriptomics | The study of the complete set of RNA transcripts produced by the genome at a specific time. humanspecificresearch.orgnumberanalytics.com | Understanding the regulation of BGC expression by identifying which genes are turned "on" or "off" under different conditions. frontiersin.org | Determine the environmental or developmental cues that trigger this compound production. |

| Proteomics | The large-scale study of proteins, particularly their structures and functions. humanspecificresearch.orgnumberanalytics.com | Characterizing the enzymatic machinery (e.g., PKS, NRPS) involved in the biosynthesis of a natural product. slideshare.net | Analyze the specific enzymes involved in the this compound biosynthetic pathway. |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Predicting Bioactivity and Optimizing Structures: One of the most promising applications of ML is in predicting the biological activity of molecules from their chemical structure (QSAR - Quantitative Structure-Activity Relationship). acs.orgcas.org An ML model could be trained on data from this compound and other known plant growth regulators to predict the activity of hypothetical new derivatives. mdpi.com This allows researchers to computationally design and screen thousands of potential analogs of this compound to find ones with enhanced root-growth-promoting effects or other desirable properties. nih.gov Generative AI models can even design entirely new molecules (de novo design) inspired by the this compound scaffold, creating novel candidates for synthesis and testing. acs.org

Table 2: Role of Artificial Intelligence (AI) and Machine Learning (ML) in Natural Product Research

| AI/ML Application Area | Description | Relevance to this compound Research |

|---|---|---|

| Genome Mining | ML algorithms predict BGCs from genomic data and, in some cases, the structure of the resulting natural product. helmholtz-hips.de | Could rapidly identify this compound-like BGCs in other sequenced fungi. |

| Bioactivity Prediction (QSAR) | ML models learn the relationship between chemical structure and biological activity to predict the function of new molecules. cas.org | Predict the plant growth-promoting activity of novel, computationally designed this compound analogs. |

| Lead Optimization | AI can suggest chemical modifications to a known compound to improve its properties (e.g., efficacy, stability). mdpi.comnih.gov | Guide the chemical synthesis of more potent or stable versions of this compound. |

| Data Integration | AI platforms integrate and analyze large datasets from genomics, metabolomics, and bioactivity screens to uncover new connections. nih.gov | Provide a holistic understanding of this compound's biosynthesis and biological role by combining all available data. |

Potential Contributions of this compound Research to Agro-Biotechnology

The most immediate and tangible application of this compound research is in the field of agro-biotechnology. Sustainable agriculture requires alternatives to synthetic chemical inputs, and microbial metabolites offer a rich source of biopesticides and plant-growth promoters. battelle.orgmdpi.com

Biological Control Agent Potential: While this compound itself is known as a growth regulator, the producing organism, Myxotrichum stipitatum, and other microbes, are potential sources of compounds with biocontrol properties. nih.govmdpi.com Many fungi and myxobacteria produce a cocktail of secondary metabolites to outcompete other microorganisms and deter pathogens. frontiersin.orgfrontiersin.org Myxobacteria, for example, can produce antibiotics and lytic enzymes that degrade the cell walls of pathogenic fungi. frontiersin.orgfrontiersin.org Future research could investigate the full metabolic profile of M. stipitatum to see if it produces other compounds with antifungal or antibacterial activity. Such compounds could be used as biopesticides, which are generally more target-specific and have fewer negative environmental impacts than synthetic pesticides. mdpi.com The development of this compound as a growth promoter, potentially in combination with other biocontrol metabolites, could contribute to an integrated pest management (IPM) strategy that enhances crop resilience and sustainability. ucanr.edu

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Myxostiol in laboratory settings?

- Answer: this compound synthesis typically follows multi-step organic reactions, such as condensation or cyclization, with purification via column chromatography. Characterization requires spectroscopic validation (e.g., ¹H/¹³C NMR , HRMS ) and comparison to literature data. For novel derivatives, elemental analysis and X-ray crystallography are essential to confirm structural integrity . Experimental protocols should adhere to journal guidelines for reproducibility, including solvent selection, reaction conditions, and yield reporting .

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

- Answer: Begin with dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the hypothesized mechanism (e.g., cancer, microbial). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Use statistical frameworks like ANOVA to analyze variance across replicates. Document cell viability via MTT or resazurin assays, ensuring adherence to cell culture standards (e.g., passage number limits, contamination checks) .

Q. What are the best practices for ensuring reproducibility in this compound studies?

- Answer:

- Data Transparency: Publish full synthetic procedures, spectral data, and purity metrics (HPLC traces) in supporting information .

- Reagent Standardization: Use commercially available reagents with lot numbers documented.

- Statistical Rigor: Predefine sample sizes using power analysis and report p-values with confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action?

- Answer: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to isolate variables. For example, discrepancies in enzymatic inhibition assays may arise from buffer conditions (pH, ionic strength) or enzyme isoforms. Replicate experiments under standardized protocols and perform meta-analyses to identify confounding factors .

Q. What advanced techniques are critical for studying this compound’s pharmacokinetics and metabolic stability?

- Answer:

- In Vivo Models: Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Monitor metabolites via high-resolution mass spectrometry.

- Microsomal Assays: Incubate this compound with liver microsomes to assess CYP450-mediated metabolism. Include NADPH regeneration systems and UPLC for metabolite profiling .

- Table 1: Common Pharmacokinetic Parameters

| Parameter | Method | Relevance |

|---|---|---|

| Half-life (t₁/₂) | Non-compartmental analysis | Dosage regimen optimization |

| AUC₀–∞ | Trapezoidal rule integration | Bioavailability assessment |

| Clearance (CL) | Plasma concentration-time curve | Renal/hepatic function correlation |

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Use QSAR models to correlate electronic/steric properties (HOMO-LUMO gaps, logP) with bioactivity data. Cross-validate predictions with experimental IC₅₀ values .

Methodological Guidance for Data Interpretation

Q. What strategies are effective for integrating contradictory results into a cohesive narrative?

- Answer: Apply triangulation by combining multiple data sources (e.g., in vitro, in silico, in vivo). For instance, if this compound shows anti-inflammatory activity in murine models but not in human PBMCs, explore species-specific receptor polymorphisms via RNA-seq. Use funnel plots to detect publication bias in meta-analyses .

Q. How should researchers address variability in this compound’s potency across different assay platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.